molecular formula C12H18ClNO3S B8006371 Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride

Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B8006371
M. Wt: 291.79 g/mol
InChI Key: QCNZHLBTRXOHGL-UHFFFAOYSA-N
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Description

Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride is a pyrrolidine-based compound featuring a phenylsulfanyl (C₆H₅S-) substituent at the 4-position, a methyl ester group at the 2-position, and a hydrochloride salt. The hydrate form indicates the presence of water molecules in the crystal lattice, which may influence solubility and stability.

Properties

IUPAC Name

methyl 4-phenylsulfanylpyrrolidine-2-carboxylate;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S.ClH.H2O/c1-15-12(14)11-7-10(8-13-11)16-9-5-3-2-4-6-9;;/h2-6,10-11,13H,7-8H2,1H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNZHLBTRXOHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)SC2=CC=CC=C2.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Pathways

The synthesis of hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride typically follows a three-step sequence:

  • Pyrrolidine Ring Formation : A cyclization reaction forms the pyrrolidine backbone. For example, 2,2,6,6-tetramethylpiperidin-4-one hydrochloride undergoes chloroform-mediated ring contraction in the presence of sodium hydroxide (5–12 molar equivalents) to yield a pyrrolidine intermediate.

  • Functionalization : The phenylsulfanyl group is introduced via nucleophilic substitution. A thiolate anion (e.g., phenylthiolate) reacts with a pyrrolidine intermediate bearing a leaving group (e.g., bromine or hydroxyl).

  • Esterification and Salt Formation : The carboxylate moiety is installed via esterification with methanol under acidic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Key Reaction Conditions

  • Catalysts : Chiral catalysts like palladium on carbon or Raney nickel are used for enantioselective hydrogenation during intermediate steps.

  • Solvents : Anhydrous dimethylsulfoxide (DMSO) or isopropyl alcohol facilitates the ring contraction, while tetrahydrofuran (THF) is preferred for alkylation.

  • Temperature : Cyclization reactions are conducted at −78°C for stereochemical control, whereas esterification proceeds at reflux (60–80°C).

Optimization of Reaction Parameters

Influence of Base Stoichiometry

The molar ratio of sodium hydroxide to 2,2,6,6-tetramethylpiperidin-4-one hydrochloride critically affects yield. At 7.5–10 equivalents, the ring contraction achieves >80% efficiency, whereas lower ratios (<5 equivalents) result in incomplete conversion. Excess base (>12 equivalents) promotes side reactions, such as hydrolysis of the chloroform intermediate.

Solvent Effects on Functionalization

Polar aprotic solvents like DMSO enhance the nucleophilicity of phenylthiolate, achieving 92% yield in the sulfanylation step. In contrast, nonpolar solvents (e.g., toluene) reduce reactivity, yielding <50% product.

Temperature and Reaction Time

  • Cyclization : Conducted at −78°C for 2 hours to prevent racemization.

  • Esterification : Requires 6–8 hours at 60°C for complete methyl ester formation.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : The hydrochloride salt exhibits distinct signals at δ 3.70 ppm (methyl ester) and δ 7.30–7.50 ppm (phenylsulfanyl aromatic protons).

  • IR : Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 2550 cm⁻¹ (S-H, absent in final product) confirm functional group integrity.

  • Mass Spectrometry : Molecular ion peak at m/z 291.79 aligns with the molecular formula C₁₂H₁₈ClNO₃S.

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water gradient) reveals ≥98% purity, with residual solvents (DMSO, chloroform) below ICH limits.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ProsCons
Chloroform-Mediated8598High stereoselectivity, scalableRequires cryogenic conditions
Alkylation-Thiolysis7895Mild conditions, minimal byproductsMulti-step purification
Catalytic Hydrogenation8297Enantioselective, fewer stepsCostly chiral catalysts

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • DMSO and THF are recycled via distillation, reducing production costs by 30%.

  • Chloroform waste is treated with activated carbon to meet environmental regulations.

Cost-Effective Purification

Crystallization from ethanol/water mixtures achieves 99% purity, avoiding costly chromatography .

Chemical Reactions Analysis

Types of Reactions

Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Properties

Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride has been evaluated for its antimicrobial activity against a range of bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Shows potential against Escherichia coli and Pseudomonas aeruginosa.

The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development in antibiotic therapies.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The structure-function relationship has been investigated to optimize its efficacy against specific tumor types.

Therapeutic Applications

The compound is being researched for several therapeutic applications:

  • Pain Management : Due to its structural similarity to known analgesics, it may possess pain-relieving properties.
  • Neurological Disorders : Its potential as a neuroprotective agent is under investigation, particularly in models of neurodegenerative diseases.
  • Drug Delivery Systems : The compound's ability to cross biological membranes makes it a candidate for drug delivery applications, particularly in targeting specific tissues or cells.

Case Study 1: Antimicrobial Screening

A study conducted by Reddy et al. (2019) synthesized several pyrrolidine derivatives, including this compound, and screened them against bacterial strains. The results indicated significant antibacterial activity, particularly against resistant strains, suggesting potential use in developing new antibiotics .

Case Study 2: Anticancer Efficacy

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspase pathways. A comparative analysis with standard chemotherapeutics indicated that these derivatives could enhance therapeutic outcomes when used in combination therapies .

Mechanism of Action

The mechanism of action of hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylate ester may also play a role in the compound’s bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Table 1: Key Structural Differences Among Pyrrolidine Carboxylate Derivatives
Compound Name Substituent (Position) Functional Groups Molecular Formula Key References
Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride Phenylsulfanyl (4) Methyl ester, HCl salt C₁₂H₁₆ClNO₂S·xH₂O -
Methyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride (33) Trifluoromethyl (4) Methyl ester, HCl salt C₇H₁₁F₃NO₂·HCl
(2S,4S)-Methyl 4-(2-methoxyacetoxy)pyrrolidine-2-carboxylate hydrochloride 2-Methoxyacetoxy (4) Methyl ester, HCl salt C₉H₁₆ClNO₅
(R)-Methyl 1-((4-bromophenyl)sulfonyl)pyrrolidine-2-carboxylate (6) 4-Bromophenylsulfonyl (1) Methyl ester C₁₂H₁₄BrNO₄S
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]pyrrolidine-2-carboxylate hydrochloride 4-Chloro-1-naphthyloxy (4) Methyl ester, HCl salt C₁₆H₁₇Cl₂NO₃

Key Observations :

  • Position of Substituents: The phenylsulfanyl group in the target compound is at the 4-position, whereas sulfonyl or sulfonamide groups in analogs (e.g., compound 6 ) are often at the 1-position.
  • Electronic Effects : The phenylsulfanyl group (electron-rich due to sulfur’s lone pairs) contrasts with electron-withdrawing groups like trifluoromethyl (compound 33 ) or sulfonyl (compound 6 ), altering reactivity and solubility.
  • Steric Bulk : Bulky substituents like 4-chloro-1-naphthyloxy (compound in ) may hinder rotational freedom compared to smaller groups like methoxyacetoxy (compound in ).

Key Observations :

  • HCl Salt Formation: Thionyl chloride in methanol is a common method for generating hydrochloride salts (e.g., compound 33 ), likely applicable to the target compound.
  • Sulfonylation vs. Sulfanylation : Sulfonyl groups (as in compound 6 ) are introduced via sulfonyl chlorides, while phenylsulfanyl groups may require thiol-based reagents or nucleophilic substitution.

Physicochemical and Pharmacological Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Solubility Storage Conditions Hazard Profile
(2S,4S)-Methyl 4-(2-methoxyacetoxy)pyrrolidine-2-carboxylate hydrochloride 253.68 N/A Room temperature, sealed Irritant (H315, H319)
Methyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride (33) 227.63 Soluble in polar aprotic solvents Room temperature Hazardous gas release during synthesis
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride 227.69 Sample solution at 10 mM Room temperature Research use only

Key Observations :

  • Molecular Weight : The trifluoromethyl derivative (227.63 g/mol ) is lighter than methoxyacetoxy-substituted analogs (253.68 g/mol ), reflecting substituent contributions.
  • Hazard Profiles : Compounds with reactive intermediates (e.g., compound 33 ) require stringent safety measures, whereas others are classified as irritants .

Biological Activity

Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H18ClNO3S
  • Molecular Weight : 291.8 g/mol
  • Purity : 95%+

The compound features a pyrrolidine ring substituted with a phenylsulfanyl group and a carboxylate moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of pyrrolidine have shown promise in inhibiting tumor growth and inducing apoptosis in specific cancer models .
  • Antimicrobial Properties : Some piperidine derivatives are known for their antimicrobial effects. The presence of the phenylsulfanyl group may enhance the compound's interaction with microbial targets .

Research indicates that the biological activity of this compound may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as IKKb, which plays a role in inflammatory responses and cancer cell survival .
  • Interaction with Receptors : Compounds with structural similarities have been identified as ligands for various receptors, potentially influencing cell signaling pathways related to proliferation and apoptosis .

Anticancer Studies

A study focusing on piperidine derivatives highlighted that certain modifications could enhance anticancer properties. For example:

  • Compound Efficacy : A derivative exhibited improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Antimicrobial Activity

Research into piperidine derivatives has also shown that they can exhibit significant antimicrobial activity:

  • In Vitro Studies : Compounds similar to this compound demonstrated effective inhibition against various bacterial strains in laboratory settings .

Data Tables

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in tumor cells
AntimicrobialInhibits growth of bacterial strains
Enzyme InhibitionInhibits IKKb, affecting cancer progression

Q & A

Q. How does the phenylsulfanyl substituent influence bioactivity compared to analogs with methyl or halogen groups?

  • Methodological Answer : The sulfanyl group enhances π-π stacking with hydrophobic enzyme pockets (e.g., MMP2). Compare IC50 values of phenylsulfanyl vs. 4-bromophenyl analogs in enzymatic assays. SAR studies show electron-withdrawing groups (e.g., Br) reduce potency by 2–3-fold, while sulfanyl improves selectivity .

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